

# 2-Fluoro-6-iodobenzoic acid CAS number

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## Compound of Interest

Compound Name: 2-Fluoro-6-iodobenzoic acid

Cat. No.: B047903

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An In-depth Technical Guide to **2-Fluoro-6-iodobenzoic Acid**

## Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-6-iodobenzoic acid** (CAS No. 111771-08-5), a key halogenated building block in modern organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, established synthetic and purification protocols, and critical applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this versatile reagent in the laboratory.

## Core Compound Identification and Properties

**2-Fluoro-6-iodobenzoic acid** is a disubstituted benzoic acid derivative featuring both fluorine and iodine atoms ortho to the carboxylic acid group. This unique substitution pattern imparts specific reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. The iodine atom provides a reactive handle for metal-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic and metabolic properties of target molecules.

## Physicochemical and Spectroscopic Data

The compound is typically supplied as a white to light yellow or brown crystalline powder.<sup>[1][2]</sup> Its core properties are summarized in the table below.

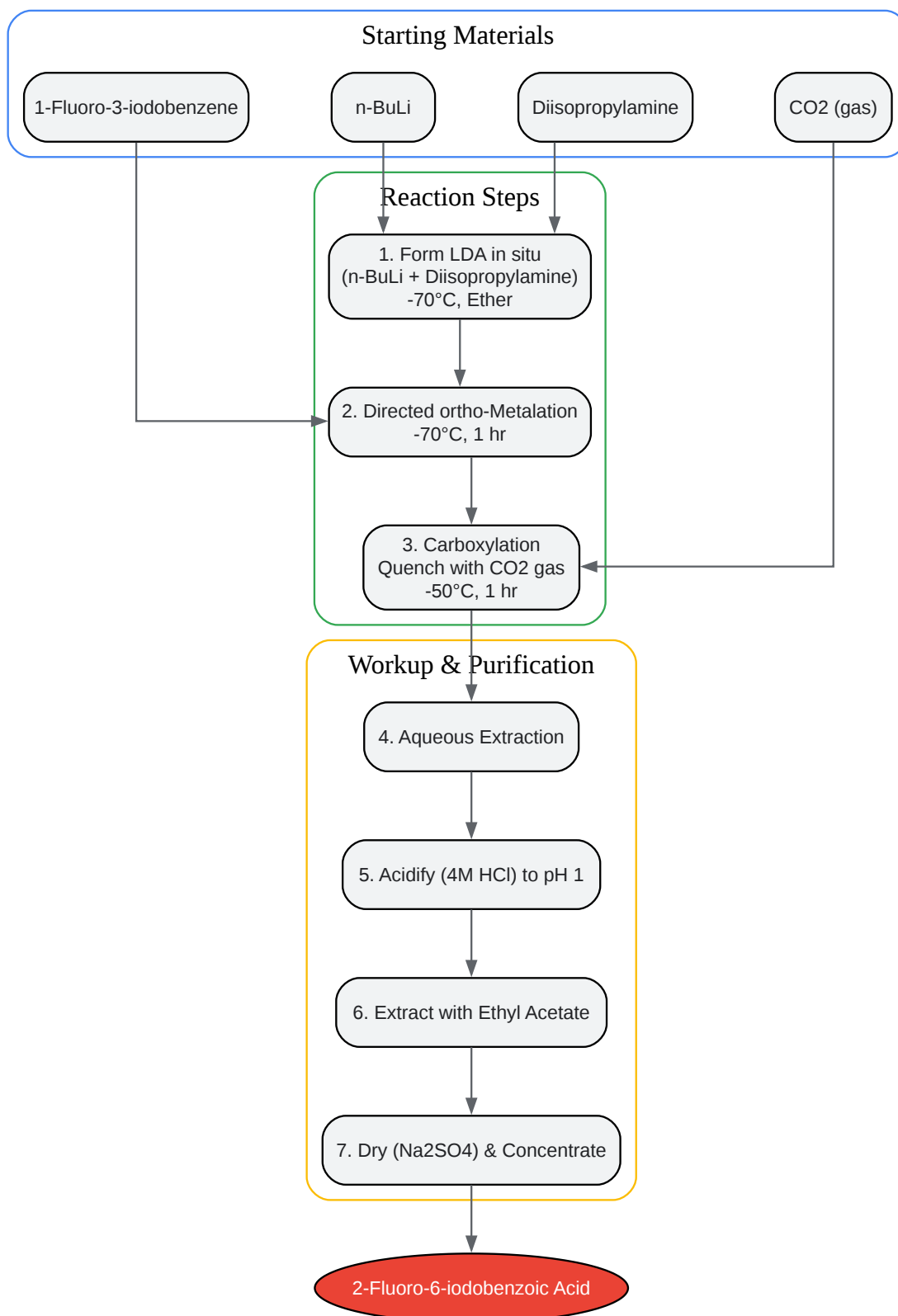
Property	Value	Source(s)
CAS Number	111771-08-5	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FO <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	266.01 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Appearance	White to cream to yellow to pale brown powder	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	121.5-130.5 °C (lit.)	<a href="#">[2]</a> <a href="#">[6]</a>
Purity (Typical)	≥97%	<a href="#">[6]</a> <a href="#">[7]</a>
InChI Key	CYCXAPWOBWWNRK-UHFFFAOYSA-N	<a href="#">[6]</a> <a href="#">[7]</a>
SMILES	<chem>O=C(O)C1=C(I)C=CC=C1F</chem>	<a href="#">[3]</a> <a href="#">[6]</a>

Structural confirmation is typically achieved through standard analytical techniques including <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR, and mass spectrometry. Purity is most often assessed by High-Performance Liquid Chromatography (HPLC).[\[8\]](#)

## Synthesis and Purification

While commercially available, understanding the synthesis of **2-Fluoro-6-iodobenzoic acid** is crucial for process development and cost-benefit analysis in large-scale applications. A common laboratory-scale synthesis proceeds via directed ortho-metalation of a readily available precursor, 1-fluoro-3-iodobenzene.[\[1\]](#)

## Synthetic Workflow Diagram



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Caption: Synthetic workflow for **2-Fluoro-6-iodobenzoic acid**.

## Detailed Synthesis Protocol

This protocol is adapted from established procedures for directed ortho-metalation and carboxylation.<sup>[1]</sup>

- **Inert Atmosphere:** Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
- **LDA Formation:** Charge the flask with anhydrous diethyl ether (300 mL) and diisopropylamine (33.33 g, 330.00 mmol). Cool the solution to -70°C using a dry ice/acetone bath.
- Slowly add n-butyllithium (120 mL of a solution, e.g., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -65°C.
- Stir the resulting lithium diisopropylamide (LDA) solution at -70°C for 1 hour.
- **ortho-Metalation:** Prepare a solution of 1-fluoro-3-iodobenzene (22.2 g, 100.00 mmol) in anhydrous ether (100 mL). Add this solution dropwise to the LDA mixture at -70°C.
- Stir the reaction mixture at -70°C for an additional hour. The lithium atom will selectively replace the proton between the fluorine and iodine atoms due to the directing effect of these halogens.
- **Carboxylation:** Bubble dry carbon dioxide gas through the reaction mixture. The temperature will rise; maintain it at approximately -50°C for 1 hour.
- **Workup:** Quench the reaction by adding deionized water (300 mL). Separate the aqueous layer.
- Cool the aqueous layer in an ice bath and acidify to pH 1 by the dropwise addition of 4 M hydrochloric acid. A precipitate should form.
- **Purification:** Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).
- Combine the organic layers, wash with saturated brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).

- Filter the drying agent and concentrate the filtrate under reduced pressure to yield **2-Fluoro-6-iodobenzoic acid**, typically as a yellow solid.[1] Further purification can be achieved by recrystallization if necessary.

## Applications in Drug Discovery and Organic Synthesis

The primary value of **2-Fluoro-6-iodobenzoic acid** lies in its role as a versatile intermediate.[1] [8] The ortho-iodo and ortho-fluoro substituents make it an ideal substrate for constructing highly functionalized aromatic systems.

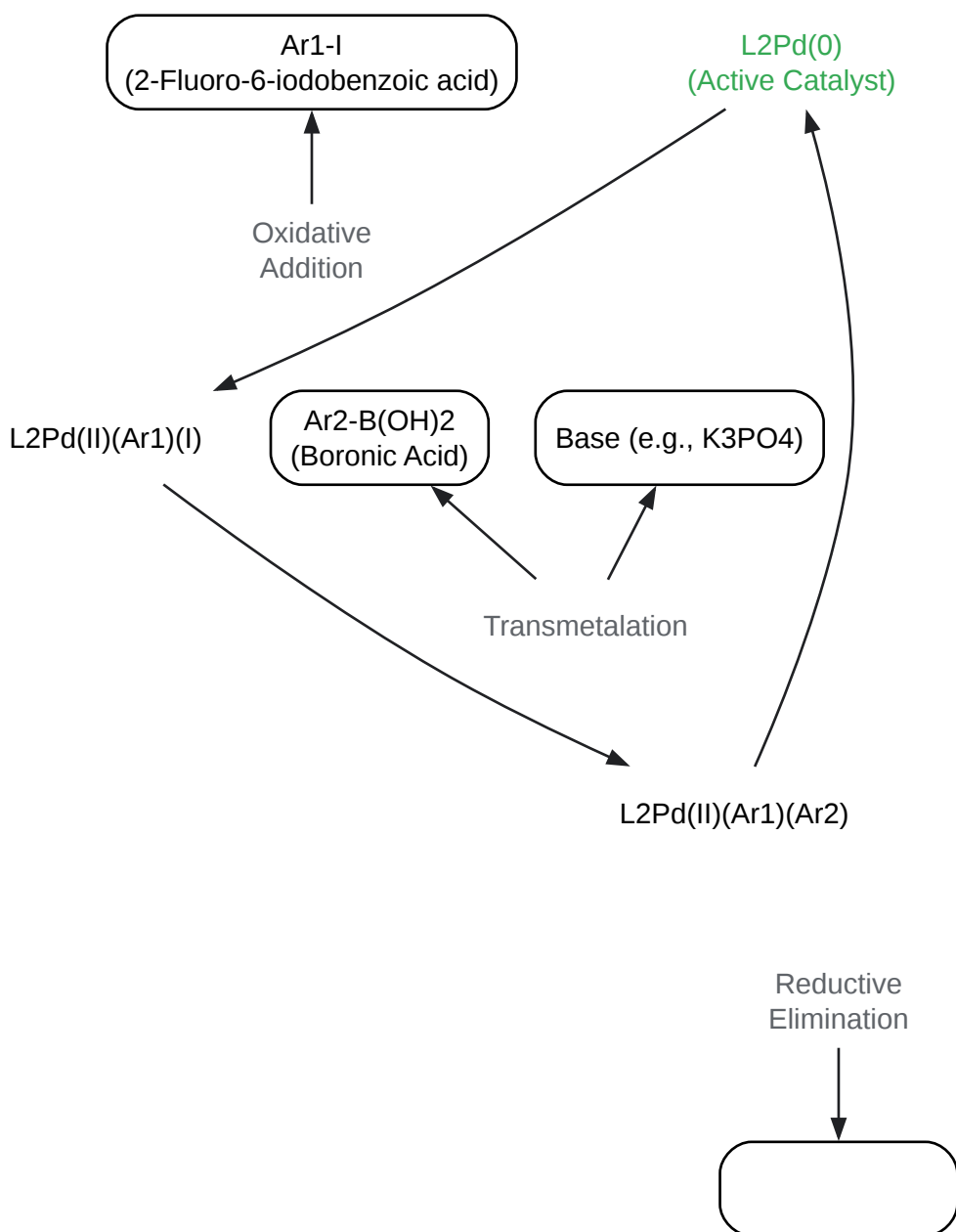
- **Cross-Coupling Reactions:** The carbon-iodine bond is highly reactive towards palladium catalysts, making it an excellent electrophile in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.[9][10] This is the most significant application in drug development for creating C-C, C-N, and C-O bonds.
- **Isocoumarin Synthesis:** It can be used in one-pot regioselective syntheses of isocoumarins. [1]
- **Aryne Precursors:** This molecule can serve as a precursor to generate reactive aryne intermediates, enabling access to unique chemical space.[11]
- **Precursor to Bioactive Molecules:** By serving as a scaffold, it facilitates the synthesis of various active pharmaceutical ingredients (APIs), where the fluoro-iodophenyl moiety is a key structural element.[8]

## Spotlight Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of biaryl structures.[12] **2-Fluoro-6-iodobenzoic acid** is an excellent substrate due to the high reactivity of the C-I bond.

## Catalytic Cycle Mechanism

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[10][12]



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Causality of Steps:

- Oxidative Addition: The active  $Pd(0)$  catalyst inserts into the carbon-iodine bond of **2-fluoro-6-iodobenzoic acid**. This is often the rate-limiting step and is facilitated by the weak C-I bond.<sup>[9]</sup>

- Transmetalation: A base activates the boronic acid partner, forming a boronate species.<sup>[13]</sup> This species then transfers its organic group ( $\text{Ar}^2$ ) to the palladium center, displacing the iodide.
- Reductive Elimination: The two organic groups ( $\text{Ar}^1$  and  $\text{Ar}^2$ ) on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the  $\text{Pd}(0)$  catalyst.<sup>[10]</sup>

## Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a generalized starting point and requires optimization for specific substrates.<sup>[9]</sup>

Materials:

- **2-Fluoro-6-iodobenzoic acid** (1.0 eq.)
- Arylboronic acid (1.2 - 1.5 eq.)
- Palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 2 mol%)
- Phosphine Ligand (e.g., SPhos, 4 mol%)
- Base (e.g.,  $\text{K}_3\text{PO}_4$ , 3.0 eq.)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1 v/v)

Procedure:

- Setup: To a dry Schlenk flask under an argon atmosphere, add **2-fluoro-6-iodobenzoic acid**, the arylboronic acid,  $\text{K}_3\text{PO}_4$ ,  $\text{Pd}_2(\text{dba})_3$ , and SPhos.
- Inerting: Evacuate and backfill the flask with argon three times to ensure the atmosphere is inert. Oxygen can deactivate the palladium catalyst.<sup>[9]</sup>
- Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate and water. b. Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3. This ensures the carboxylic acid product is protonated and will move to the organic layer.<sup>[9]</sup> c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography or recrystallization.

## Troubleshooting and Field Insights

- Low Reactivity: The steric hindrance from the ortho-carboxylate group can slow the oxidative addition step. Using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can accelerate this step and improve yields.<sup>[9]</sup>
- Protodehalogenation: A common side reaction is the replacement of the iodine atom with hydrogen, yielding 2-fluorobenzoic acid. This can be caused by impurities, protic solvents, or certain bases.<sup>[9]</sup> Using an anhydrous base like K<sub>3</sub>PO<sub>4</sub> or Cs<sub>2</sub>CO<sub>3</sub> and strictly anhydrous aprotic solvents can minimize this issue.<sup>[9]</sup>
- Homocoupling: The formation of a biphenyl-2,2'-dicarboxylic acid derivative (from the starting material) or a biaryl from the boronic acid partner can occur. This is often promoted by the presence of oxygen or if the catalytic cycle is disrupted.<sup>[12]</sup> Ensuring thorough degassing and using robust catalysts can suppress this side reaction.

## Safety and Handling

Proper handling of **2-Fluoro-6-iodobenzoic acid** is essential for laboratory safety.

Hazard Information	Description	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[11]
Signal Word	Warning	[6][11]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[6][14]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6][14]

#### Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or face shield (EN 166).[14]
- Hand Protection: Chemical-resistant protective gloves.[14]
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated and exposure limits may be exceeded.[14]
- Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[14]

#### Storage and Incompatibilities:

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][15]  
Recommended storage is at 4°C, protected from light.[3]

- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[15]

## Conclusion

**2-Fluoro-6-iodobenzoic acid** is a high-value synthetic intermediate whose utility is firmly established in the fields of organic synthesis and pharmaceutical development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. By understanding its synthesis, handling requirements, and the nuances of its application in key transformations like the Suzuki-Miyaura coupling, researchers can effectively leverage this compound to advance their scientific objectives. The protocols and insights provided herein serve as a robust foundation for the successful application of this versatile chemical building block.

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## References

- 1. 2-FLUORO-6-IODOBENZOIC ACID | 111771-08-5 [chemicalbook.com]
- 2. 2-Fluoro-6-iodobenzoic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. 2-Fluoro-6-iodobenzoic acid 97 111771-08-5 [sigmaaldrich.com]
- 7. 2-Fluoro-6-iodobenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 111771-08-5 | 2-Fluoro-6-iodobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. fishersci.no [fishersci.no]
- 15. fishersci.com [fishersci.com]
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